N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S2/c1-9(2)8-10-6-7-11(16-10)17(14,15)13-12(3,4)5/h6-7,9,13H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUWFYRLRHCXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(S1)S(=O)(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467354 | |
| Record name | N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146013-28-7 | |
| Record name | N-tert-Butyl-5-(2-methylpropyl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the sulfonation of 5-isobutylthiophene followed by the introduction of the sulfonamide group. The reaction typically proceeds as follows:
Sulfonation: 5-isobutylthiophene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.
Amidation: The resulting 5-isobutylthiophene-2-sulfonyl chloride is then reacted with tert-butylamine to form this compound.
The reaction conditions for these steps generally involve maintaining low temperatures and using anhydrous solvents to prevent hydrolysis and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide has potential therapeutic applications, particularly as an antimicrobial agent. Its mechanism of action involves mimicking para-aminobenzoic acid (PABA), crucial for bacterial growth, thereby inhibiting bacterial metabolism .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various pathogens, suggesting its potential use in treating infections .
Biological Research
In biological contexts, this compound is being investigated for its interactions with specific receptors, particularly the angiotensin II type 2 receptor (AT2R). It has shown promise as a selective ligand influencing downstream signaling pathways, which could have implications for cardiovascular diseases .
Binding Affinity Studies:
Research indicates that compounds similar to this compound exhibit high binding affinities to AT2R, with some ligands demonstrating Ki values lower than 5 nM . This suggests strong potential for therapeutic applications in hypertension and heart failure.
Industrial Applications
Beyond medicinal uses, sulfonamides like this compound are utilized in the production of dyes and agrochemicals. The compound's unique chemical structure may allow it to serve as a building block for synthesizing more complex industrial chemicals .
Data Tables
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The thiophene ring and its substituents can also interact with various receptors and proteins, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiophene sulfonamides, many of which are explored as ligands for biological targets, such as angiotensin II type 2 receptor (AT2R) antagonists. Below is a detailed comparison with key analogs:
Key Findings
Synthetic Efficiency : The target compound is synthesized via a microwave-assisted cross-coupling reaction using Pd(t-Bu₃P)₂ as a catalyst, achieving a moderate yield of 51% . In contrast, analogs like the pyrimidine derivatives (e.g., compound 9 in ) rely on nucleophilic substitution under basic conditions (K₂CO₃/DMF) and require RP-HPLC purification, suggesting more complex workflows .
Substituent Effects: Bromine vs. Isobutyl: The brominated analog () replaces the isobutyl group with bromine, enhancing reactivity for further substitutions (e.g., Suzuki couplings) but reducing lipophilicity .
Functional Group Utility : The boronic acid derivative () highlights the target compound’s adaptability as a synthetic intermediate for constructing biaryl systems via cross-coupling reactions .
Biological Activity
N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide is a compound with significant biological activity, particularly as an angiotensin II type 2 receptor (AT2R) agonist. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Compound Overview
- Chemical Structure : this compound is a sulfonamide derivative characterized by a thiophene ring and a tert-butyl group. This structure is crucial for its biological activity.
Synthesis and Stability
The synthesis of this compound involves several steps, including the formation of the thiophene ring and subsequent sulfonamide linkage. Studies have shown that the compound exhibits variable metabolic stability in human liver microsomes, with half-lives (t½) indicating its potential for clinical application:
- Stability in Microsomes : The compound shows low stability in human liver microsomes, with t½ values often less than 10 minutes, which raises concerns regarding its metabolic degradation in vivo .
Binding Affinity to AT2 Receptor
This compound has been identified as a selective AT2R ligand. The binding affinity (Ki values) for this receptor is critical for its function:
- Ki Values : The most promising derivatives exhibit Ki values as low as 4.9 nM, indicating strong binding affinity to the AT2 receptor . Such affinities suggest potential therapeutic roles in conditions where AT2R activation is beneficial, such as in cardiovascular diseases.
The biological activity of this compound includes:
- Vasorelaxation : In vitro studies demonstrate that this compound can induce concentration-dependent vasorelaxation in pre-contracted mouse aorta, highlighting its potential as a vasodilator .
- Neuroprotective Effects : Agonists of the AT2R have been associated with neuroprotective effects, including promoting axonal regeneration and potentially aiding recovery from spinal cord injuries .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of sulfonamide derivatives similar to this compound:
Data Summary
| Property/Activity | Value/Description |
|---|---|
| Binding Affinity (Ki) | 4.9 nM (strong affinity for AT2R) |
| Stability in Human Microsomes | t½ < 10 min (low metabolic stability) |
| Vasorelaxation | Concentration-dependent effect on mouse aorta |
| Potential Applications | Cardiovascular diseases, neuroprotection |
Q & A
Q. Key Optimization Factors :
- Microwave heating enhances reaction efficiency.
- Pd catalysts and inert atmospheres reduce side reactions.
- Temperature control during lithiation prevents decomposition.
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer :
Characterization requires:
- NMR Spectroscopy : Confirm sulfonamide (-SO2NH-) and tert-butyl/isobutyl substituents via <sup>1</sup>H and <sup>13</sup>C NMR.
- Mass Spectrometry : Validate molecular weight (C12H21NO2S2, MW 283.43) via high-resolution MS .
- IR Spectroscopy : Identify S=O stretches (~1350–1150 cm<sup>−1</sup>) and N-H vibrations (~3300 cm<sup>−1</sup>) .
- Purity Analysis : HPLC or GC/MS to ensure ≥95% purity, critical for biological assays .
Basic: What functional groups in this compound contribute to its reactivity?
Q. Methodological Answer :
- Sulfonamide Group (-SO2NH-) : Participates in hydrogen bonding and acts as a leaving group in nucleophilic substitutions .
- Thiophene Ring : Enhances π-π stacking in protein binding; electrophilic substitution at the 3-position is common .
- tert-Butyl Group : Provides steric bulk, influencing solubility and metabolic stability .
- Isobutyl Chain : Modulates lipophilicity, affecting membrane permeability .
Advanced: What mechanistic insights explain the role of Pd catalysts in the Suzuki-Miyaura coupling step?
Q. Methodological Answer :
- Catalytic Cycle : Pd(t-Bu3P)2 facilitates oxidative addition of the bromothiophene intermediate, followed by transmetallation with the Grignard reagent (isobutylmagnesium chloride).
- Microwave Heating : Accelerates the reaction by improving energy transfer, reducing side-product formation .
- Zinc Chloride : Acts as a Lewis acid, stabilizing intermediates and enhancing electrophilicity of the thiophene ring .
Q. Troubleshooting Data Contradictions :
- Low yields may result from incomplete Pd activation or moisture sensitivity. Ensure anhydrous conditions and catalyst freshness .
Advanced: How can computational modeling predict the binding interactions of this compound with biological targets?
Q. Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).
- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes, focusing on sulfonamide H-bonding and thiophene aromatic interactions .
- QSAR Analysis : Correlate substituent effects (e.g., isobutyl chain length) with activity data to guide structural modifications .
Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?
Q. Methodological Answer :
- Case Study : If NMR signals for the isobutyl group are split, check for conformational isomers or rotamers. Use variable-temperature NMR to confirm .
- Cross-Validation : Compare experimental IR spectra with DFT-calculated vibrational modes to assign ambiguous peaks .
- X-ray Crystallography : Resolve absolute configuration if chiral centers are present (not reported yet for this compound) .
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reactants | Catalyst/Solvent | Temperature/Time | Yield |
|---|---|---|---|---|
| 1 | 5-Bromo-N-(tert-butyl)thiophene-2-sulfonamide + isobutyl MgCl | Pd(t-Bu3P)2/THF | 130°C, 15 min (microwave) | 51% |
| 2 | Intermediate 2 + n-BuLi | THF, triisopropyl borate | −78°C → 0°C, 3 h | 76% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
